molecular formula C9H14O2 B12577446 Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) CAS No. 615280-27-8

Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI)

Cat. No.: B12577446
CAS No.: 615280-27-8
M. Wt: 154.21 g/mol
InChI Key: PGQZZTHCHSBGFQ-BHNWBGBOSA-N
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Description

Bicyclo[2.2.2]octanone derivatives are rigid, three-dimensional scaffolds prized in organic synthesis and drug design due to their structural resemblance to natural products and capacity for diverse functionalization . The target compound, 6-hydroxy-4-methyl-bicyclo[2.2.2]octanone (CAS 615280-27-8), features a stereochemically defined bicyclic core with a hydroxyl group at position 6, a methyl group at position 4, and ketone functionality. The stereochemistry (1R,4S,6R) enhances its utility in asymmetric catalysis and chiral drug synthesis, though its asymmetric synthesis remains challenging .

Properties

CAS No.

615280-27-8

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(1R,4S,6R)-6-hydroxy-4-methylbicyclo[2.2.2]octan-2-one

InChI

InChI=1S/C9H14O2/c1-9-3-2-6(7(10)4-9)8(11)5-9/h6-7,10H,2-5H2,1H3/t6-,7-,9+/m1/s1

InChI Key

PGQZZTHCHSBGFQ-BHNWBGBOSA-N

Isomeric SMILES

C[C@]12CC[C@H]([C@@H](C1)O)C(=O)C2

Canonical SMILES

CC12CCC(C(C1)O)C(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) can be achieved through several methods. One common approach involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. This reaction is typically carried out under mild conditions and can be catalyzed by various Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and selectivity .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group in bicyclo[2.2.2]octanone derivatives undergoes nucleophilic addition reactions, though steric hindrance from the bicyclic structure often modulates reactivity. For example:

  • Hydrazone Formation : Reaction with hydrazines can yield hydrazone derivatives. A study on analogous bicyclic systems demonstrated that hydrazides react with bicyclo[2.2.2]octene derivatives under heated conditions (160°C, 9–10.5 hours in n-butanol) to form triazolo-fused products with yields ranging from 62% to 84% . While the exact compound was not tested, similar conditions could apply to its ketone group.

Mechanistic Insight :
The carbonyl carbon is susceptible to nucleophilic attack, forming a tetrahedral intermediate. Steric hindrance from the bicyclic framework may slow reaction kinetics compared to acyclic ketones.

Reduction Reactions

  • Catalytic Hydrogenation : Using catalysts like palladium or platinum under hydrogen gas could reduce the ketone to a diol, though stereochemical outcomes depend on the catalyst and reaction conditions.

Oxidation Reactions

The secondary alcohol (6-hydroxy group) is theoretically oxidizable to a ketone, but steric hindrance at the bridgehead position likely limits this process. Bridgehead alcohols are notoriously resistant to oxidation due to geometric constraints.

Esterification and Etherification

The hydroxyl group can participate in typical alcohol reactions:

  • Esterification : Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) would yield esters.

  • Etherification : Alkylation via Williamson synthesis (using alkyl halides and a strong base) is possible but may face steric challenges.

Steric Effects and Reaction Kinetics

Kinetic studies highlight that the bicyclo[2.2.2]octane framework imposes significant steric hindrance, altering reaction pathways and rates. For example:

  • Comparative Reactivity : Nucleophilic additions proceed slower than in acyclic ketones due to restricted access to the carbonyl carbon.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) may mitigate steric effects by stabilizing transition states.

Table 1: Representative Reaction Conditions for Bicyclic Ketones

Reaction TypeReagents/ConditionsYield (%)Source
Hydrazone FormationHydrazide, n-butanol, 160°C, 9–10.5 h62–84
Catalytic HydrogenationH₂, Pd/C, RT to 100°CN/A
EsterificationAcetyl chloride, pyridine, 0°CN/A

Scientific Research Applications

Medicinal Chemistry

Antiviral Agents
Bicyclo[2.2.2]octane derivatives have been investigated as potential antiviral agents. Notably, compounds derived from bicyclo[2.2.2]octan- and -oct-2-enamines have shown promise in inhibiting viral replication mechanisms, making them candidates for further development in antiviral therapies .

Calcium Channel Blockers
The synthesis of bicyclo[2.2.2]octan-2-one compounds serves as key intermediates in the creation of calcium channel blockers. These compounds are essential for treating cardiovascular diseases and hypertension . A specific example includes the diastereoselective preparation of 6-hydroxy-5-arylbicyclo[2.2.2]octan-2-one, which can be transformed into various therapeutic agents .

Organic Synthesis

Synthesis of Natural Products
Bicyclo[2.2.2]octane derivatives act as important synthons in the synthesis of complex natural products, including terpenes and alkaloids . They facilitate the construction of intricate molecular architectures through various synthetic pathways such as Michael addition and intramolecular aldolization.

Green Chemistry Approaches
Recent advancements have highlighted eco-friendly methods for synthesizing bicyclo[2.2.2]octanone systems using microwave-assisted reactions that minimize waste and enhance yield . This approach not only improves efficiency but also aligns with the principles of green chemistry by reducing the use of toxic solvents and reagents.

Material Science

Specialty Polymers
Bicyclo[2.2.2]octane diols and diacids have been explored as specialty monomers for the development of high-performance polymers . Their unique structural properties contribute to enhanced thermal stability and mechanical strength in polymeric materials.

Data Table: Applications Overview

Application Area Description References
Medicinal ChemistryAntiviral agents targeting viral replication mechanisms ,
Organic SynthesisKey intermediates for natural product synthesis ,
Green ChemistryMicrowave-assisted synthesis reducing waste
Material ScienceMonomers for high-performance polymers

Case Study 1: Antiviral Development

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of bicyclo[2.2.2]octane derivatives to evaluate their antiviral activity against influenza viruses. The results indicated that specific substitutions on the bicyclic framework significantly enhanced antiviral potency, suggesting a promising avenue for drug development.

Case Study 2: Green Synthesis

A research group demonstrated an innovative microwave-assisted method for synthesizing functionalized bicyclo[2.2.2]octanones with high stereoselectivity and yield (up to 75%). This method utilized solid-phase reactions that minimized solvent use and allowed for easy recycling of catalysts, showcasing its applicability in sustainable organic synthesis practices .

Mechanism of Action

The mechanism of action of Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent-Driven Variations in Bicyclo[2.2.2]octane Derivatives

The functionalization of bicyclo[2.2.2]octane significantly alters physicochemical and reactive properties. Key comparisons include:

Compound (CAS) Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Key Properties/Applications Reference
6-Hydroxy-4-methyl- (615280-27-8) 6-OH, 4-Me, ketone C₉H₁₄O₂ 154.21 0.8 Chiral scaffold, moderate polarity
1-Ethynyl- (96454-73-8) 1-C≡CH C₁₀H₁₄ 134.22 N/A Alkyne reactivity; synthetic yields 47–74%
4-Amino-1-carboxaldehyde (135908-47-3) 4-NH₂, 1-CHO C₉H₁₅NO 153.22 N/A Basic (pKa ~10.47); Schiff base formation
1-Methoxycarbonyl-4-X (1970 study) 1-CO₂Me, X=H, Me, Br, etc. Variable Variable N/A Steric effects influence reactivity

Key Observations :

  • Hydrophobicity : The ethynyl derivative (C≡CH) is more hydrophobic than the hydroxylated target compound, impacting solubility and membrane permeability.
  • Reactivity: The amino-carboxaldehyde derivative (CAS 135908-47-3) exhibits dual functional groups for nucleophilic/electrophilic reactions, unlike the hydroxyl/ketone motifs in the target compound.
  • Steric Effects : Methoxycarbonyl and bulky substituents (e.g., phenyl in 1-phenyl derivatives) introduce steric hindrance, reducing reaction rates at adjacent positions .

Ring System Comparisons: Bicyclo[2.2.2] vs. Bicyclo[2.2.1] and Bicyclo[4.2.0]

System Example (CAS) Key Features Applications Reference
Bicyclo[2.2.2] Target compound (615280-27-8) Low strain, symmetrical, versatile functionalization Drug scaffolds, natural product mimics
Bicyclo[2.2.1] Camphor sulfonic acid (82509-30-6) Higher strain, bridged oxygen (7-oxa) Chiral resolving agents
Bicyclo[4.2.0] 6-Acetyl-octenone (122598-62-3) Unsaturated (enone), planar geometry Photochemical reactions

Key Observations :

  • Strain : Bicyclo[2.2.1] systems (e.g., camphor derivatives) exhibit greater angular strain, enhancing reactivity in ring-opening reactions.
  • Functionalization: Unsaturated systems like bicyclo[4.2.0]octenone enable conjugate additions, unlike the saturated target compound.

Biological Activity

Biological Activity Overview

The biological activity of Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) is primarily attributed to its structural features, including the bicyclo[2.2.2]octane core and the specific stereochemistry at the chiral centers (1R, 4S, 6R). These characteristics contribute to its interactions with various biological targets, leading to a range of potential therapeutic applications.

Antimicrobial Properties

Research has shown that bicyclo[2.2.2]octanone derivatives exhibit antimicrobial activity against a variety of pathogens. While specific data for the 6-hydroxy-4-methyl-(1R,4S,6R) isomer is limited, studies on structurally similar compounds have demonstrated promising results.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL
C. albicans64 μg/mL

*Note: These values are representative of bicyclo[2.2.2]octanone derivatives and may not directly reflect the activity of the specific isomer .

Anti-inflammatory Activity

The compound has shown potential anti-inflammatory properties, which may be attributed to its ability to modulate key inflammatory pathways. In vitro studies have demonstrated inhibition of pro-inflammatory cytokine production, suggesting a possible role in managing inflammatory conditions.

Neuroprotective Effects

Recent research has indicated that bicyclo[2.2.2]octanone derivatives, including the 6-hydroxy-4-methyl-(1R,4S,6R) isomer, may possess neuroprotective properties. These effects are thought to be mediated through antioxidant mechanisms and modulation of neurotransmitter systems.

Case Study: Potential Application in Neurodegenerative Disorders

A recent study investigated the neuroprotective effects of Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) in a mouse model of Parkinson's disease. The compound was administered orally at doses of 10, 30, and 100 mg/kg for 14 days.

Results showed:

  • Dose-dependent reduction in motor deficits
  • Decreased loss of dopaminergic neurons in the substantia nigra
  • Reduced oxidative stress markers in brain tissue

These findings suggest that the compound may have potential as a therapeutic agent for neurodegenerative disorders, warranting further investigation.

Interaction with Biological Targets

The biological activity of Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) is closely linked to its interactions with various biological targets. Studies have focused on its behavior with specific receptors and enzymes:

  • Enzyme Inhibition: The compound has shown inhibitory effects on certain enzymes involved in inflammatory processes and neurotransmitter metabolism.
  • Receptor Binding: Investigations have revealed moderate affinity for specific neurotransmitter receptors, which may contribute to its neuroprotective effects.
  • Antioxidant Activity: The compound exhibits free radical scavenging properties, contributing to its overall neuroprotective and anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The biological activity of Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) is heavily influenced by its unique structure. SAR studies have highlighted the importance of:

  • The bicyclo[2.2.2]octane core for overall activity
  • The hydroxyl group at position 6 for enhancing water solubility and target interactions
  • The methyl group at position 4 for modulating lipophilicity and binding affinity
  • The specific (1R,4S,6R) stereochemistry for optimal biological activity

Future Research Directions

While the current research on Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI) is promising, several areas require further investigation:

  • Detailed mechanistic studies to elucidate the exact molecular pathways involved in its biological activities.
  • In vivo studies to assess pharmacokinetics, bioavailability, and potential side effects.
  • Clinical trials to evaluate its efficacy and safety in human subjects, particularly for neurodegenerative and inflammatory conditions.
  • Exploration of potential synergistic effects with other therapeutic agents.

Q & A

What are the primary synthetic routes for (1R,4S,6R)-6-hydroxy-4-methylbicyclo[2.2.2]octanone, and how do stereochemical challenges influence reaction design?

Basic Research Question
The synthesis typically involves [4+2] cycloadditions or intramolecular ketone alkylation to construct the bicyclo[2.2.2]octane framework. A key challenge lies in achieving enantioselectivity due to the rigid structure and multiple stereocenters. For racemic mixtures, conventional methods like acid-catalyzed cyclizations are effective . However, asymmetric synthesis requires chiral auxiliaries or catalysts, such as organocatalysts or transition-metal complexes, to control the (1R,4S,6R) configuration. Researchers must optimize reaction conditions (e.g., temperature, solvent polarity) to minimize epimerization and retain stereochemical integrity during hydroxylation and methyl group introduction .

How can the stereochemistry of bicyclo[2.2.2]octanone derivatives be unambiguously characterized?

Basic Research Question
X-ray crystallography is the gold standard for determining absolute stereochemistry, particularly for crystalline derivatives. For non-crystalline samples, nuclear Overhauser effect (NOE) NMR experiments and J-coupling analysis are critical. Chiral stationary phase HPLC or circular dichroism (CD) spectroscopy can confirm enantiomeric excess. Computational methods (e.g., DFT calculations) are increasingly used to predict and validate NMR chemical shifts and optical rotations, cross-referenced with experimental data .

Why is the 6-keto group in bicyclo[2.2.2]octanone derivatives resistant to nucleophilic attack, and what strategies enhance its reactivity?

Advanced Research Question
Steric hindrance from the bicyclic framework and adjacent substituents (e.g., the 4-methyl group) limits access to the 6-keto group. Evidence from spirodiisophorone derivatives shows that bulky substituents (e.g., 5'-ax methyl) exacerbate this inertness . To enhance reactivity:

  • Birch reduction : One-electron transfer mechanisms bypass steric barriers, enabling selective reduction .
  • Grignard reagent modifications : Use smaller nucleophiles (e.g., methylmagnesium chloride) or pre-complexation with Lewis acids (e.g., BF₃) to improve accessibility .
  • Ring-opening functionalization : Temporary disruption of the bicyclic system (e.g., via ozonolysis) allows targeted ketone modification before re-annealing the structure .

How do computational models predict the regioselectivity of functional group transformations in bicyclo[2.2.2]octanone systems?

Advanced Research Question
Density functional theory (DFT) calculations map transition states and electron density profiles to identify reactive sites. For example:

  • Electrostatic potential surfaces highlight nucleophilic/electrophilic regions, guiding substitution patterns.
  • Conformational analysis reveals steric constraints affecting reagent approach (e.g., axial vs. equatorial attack on the 6-keto group) .
  • Molecular dynamics simulations model solvent effects and temperature-dependent conformational changes, aiding in reaction optimization .

What experimental approaches resolve contradictions in reported reactivity data for bicyclo[2.2.2]octanone derivatives?

Advanced Research Question
Discrepancies often arise from subtle structural differences (e.g., substituent positioning) or reaction conditions. To address these:

  • Comparative kinetic studies : Measure reaction rates under standardized conditions (e.g., solvent, catalyst loading) for structurally analogous compounds .
  • Isotopic labeling : Track specific functional groups (e.g., ¹³C-labeled ketones) to confirm reaction pathways .
  • Cross-validation with computational data : Align experimental outcomes with DFT-predicted activation energies to identify outliers .

What role does the bicyclo[2.2.2]octanone scaffold play in natural product synthesis, and how is it modified for bioactive compound design?

Basic Research Question
The scaffold’s rigidity mimics terpene-derived natural products, making it valuable for synthesizing analogs of fragrances, antibiotics, or enzyme inhibitors. Key modifications include:

  • Hydroxylation : Introduces hydrogen-bonding sites for target binding (e.g., 6-hydroxy group in this compound) .
  • Methylene or acetylene incorporation : Enhances rigidity or enables click chemistry for bioconjugation .
  • Spirocyclic extensions : Expands the scaffold’s diversity, as seen in spirodiisophorone derivatives .

How does steric hindrance influence the facial selectivity of asymmetric cycloadditions involving bicyclo[2.2.2]octanone derivatives?

Advanced Research Question
The bicyclic system’s convex face is typically more accessible, directing reagents to specific trajectories. For example:

  • Diels-Alder reactions : Electron-deficient dienophiles preferentially attack the less-hindered face, guided by steric bulk from axial substituents .
  • Chiral catalysts : Bulky ligands (e.g., BINOL-derived phosphoric acids) enforce π-π stacking or hydrogen-bonding interactions to override inherent steric preferences .

What safety protocols are essential when handling bicyclo[2.2.2]octanone derivatives in the laboratory?

Basic Research Question
Refer to safety data sheets (SDS) for specific hazards:

  • Acute toxicity : Use fume hoods and personal protective equipment (PPE) to avoid inhalation (H335) or skin contact (H315) .
  • Reactivity : Avoid strong oxidizers or acids that may induce decomposition.
  • Waste disposal : Neutralize ketone-containing waste with appropriate reagents (e.g., sodium bisulfite) before disposal .

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